Methyl 2-({4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-2-methylanilino}sulfonyl)benzenecarboxylate
Description
This compound is a sulfonylurea derivative characterized by a central benzene ring substituted with a sulfonamide group linked to a 2-methylanilino moiety and a 4,6-dimethoxy-2-pyrimidinyloxy group. The presence of methoxy groups on the pyrimidine ring and the methylanilino group may influence solubility, metabolic stability, and target binding affinity.
Properties
IUPAC Name |
methyl 2-[[4-(4,6-dimethoxypyrimidin-2-yl)oxy-2-methylphenyl]sulfamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O7S/c1-13-11-14(31-21-22-18(28-2)12-19(23-21)29-3)9-10-16(13)24-32(26,27)17-8-6-5-7-15(17)20(25)30-4/h5-12,24H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMFAYRFWLQECLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=NC(=CC(=N2)OC)OC)NS(=O)(=O)C3=CC=CC=C3C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-({4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-2-methylanilino}sulfonyl)benzenecarboxylate typically involves multiple steps. One common method starts with the reaction of 4,6-dimethoxy-2-pyrimidinol with 4-chloro-2-methylaniline in the presence of a base to form the intermediate product. This intermediate is then reacted with methyl 2-sulfamoylbenzoate under specific conditions to yield the final compound .
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-2-methylanilino}sulfonyl)benzenecarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Methyl 2-({4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-2-methylanilino}sulfonyl)benzenecarboxylate is a complex organic compound that has a molecular formula of C21H21N3O7S and a molecular weight of approximately 459.47 g/mol . It is notable for its unique structure, featuring a sulfonamide group and a pyrimidine moiety, potentially contributing to its pharmacological properties. The presence of methoxy groups on the pyrimidine ring may enhance its solubility and reactivity, making it a candidate for studies in medicinal chemistry and material science.
Potential Applications
Preliminary studies suggest that this compound may exhibit significant biological activities. Compounds containing pyrimidine and sulfonamide groups are often explored for their potential as herbicides, antibiotics, and antiparasitics.
| Compound Name | Structure | Unique Features |
|---|---|---|
| Bispyribac | C19H18N4O8 | Known herbicide; inhibits amino acid synthesis |
| Sulfamethoxazole | C10H11N3O3S | Antibiotic; sulfonamide class |
| Pyrimethamine | C12H13ClN4 | Antiparasitic; pyrimidine derivative |
| This compound | C21H21N3O7S | Combination of a methoxypyrimidine structure with a sulfonamide linkage, which may enhance both solubility and biological activity compared to other similar compounds. |
Further pharmacological studies are necessary to elucidate the specific mechanisms of action and therapeutic potential of this compound.
Mechanism of Action
The mechanism of action of Methyl 2-({4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-2-methylanilino}sulfonyl)benzenecarboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth. The pathways involved often include signal transduction mechanisms that regulate cellular processes .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Differences
The compound belongs to a class of sulfonylurea herbicides, with structural analogs differing primarily in substituents on the pyrimidine ring and sulfonamide-linked groups. Below is a comparative analysis:
Table 1: Substituent Variations and Properties of Sulfonylurea Analogs
Key Observations:
- Primisulfuron’s bis(difluoromethoxy) groups increase lipophilicity, aiding cuticle penetration .
- Sulfonamide-Linked Groups: The 2-methylanilino group in the target compound may confer unique steric and electronic effects compared to benzoate esters in analogs, influencing enzyme interaction and degradation rates.
Physicochemical Properties
- Solubility : Methoxy groups in the target compound and bensulfuron-methyl improve water solubility relative to primisulfuron’s fluorinated groups, which favor lipid membranes .
- Stability : Intramolecular hydrogen bonds (e.g., O–H···O in analogs like ’s compound) stabilize crystal structures, suggesting similar stabilization may occur in the target compound .
Biological Activity
Methyl 2-({4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-2-methylanilino}sulfonyl)benzenecarboxylate is a complex organic compound with a notable structural composition that includes a sulfonamide group and a pyrimidine moiety . These features are often associated with significant biological activities, making this compound a subject of interest in medicinal chemistry.
- Molecular Formula : C21H21N3O7S
- Molecular Weight : 459.47 g/mol
- CAS Number : 866154-87-2
The presence of methoxy groups enhances the solubility and reactivity of the compound, which is crucial for its potential pharmacological applications .
Mechanisms of Biological Activity
Preliminary studies indicate that this compound may exhibit various biological activities, particularly due to the following mechanisms:
- Inhibition of Enzymatic Activity : Compounds containing sulfonamide and pyrimidine derivatives have been explored for their ability to inhibit key enzymes involved in disease processes. For instance, sulfonamides are known to inhibit bacterial dihydropteroate synthase, which is essential for folate synthesis in bacteria.
- Antimicrobial Properties : Similar compounds have been evaluated for their antimicrobial efficacy, indicating potential use in treating infections .
- Cytotoxic Activity : The compound's structure suggests possible cytotoxic effects against cancer cell lines. Research on related compounds has shown promising results in inhibiting growth in various cancer types .
Comparative Analysis with Similar Compounds
A comparative analysis highlights how this compound stands out among structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Bispyribac | CHNO | Known herbicide; inhibits amino acid synthesis |
| Sulfamethoxazole | CHNOS | Antibiotic; sulfonamide class |
| Pyrimethamine | CHClN | Antiparasitic; pyrimidine derivative |
This compound is unique due to its combination of a methoxypyrimidine structure with a sulfonamide linkage, which may enhance both solubility and biological activity compared to other similar compounds .
Case Studies and Research Findings
- In Vitro Studies : Research has shown that derivatives of pyrimidine and sulfonamides exhibit significant activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegenerative diseases. For example, certain analogues demonstrated IC50 values ranging from 5.80 to 40.80 µM against AChE, indicating substantial inhibitory potential .
- Cytotoxicity Tests : In studies involving various cancer cell lines, specific derivatives have shown enhanced cytotoxicity compared to standard treatments. This suggests that this compound may have similar or improved efficacy against cancer cells .
- Mechanistic Studies : Further pharmacological studies are necessary to elucidate the specific mechanisms of action and therapeutic potential of this compound. Understanding its interaction with biological systems could pave the way for developing new therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
